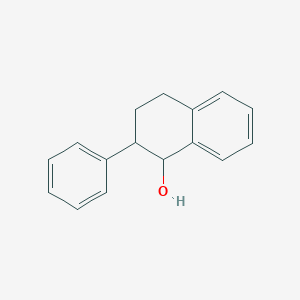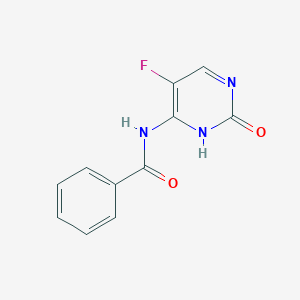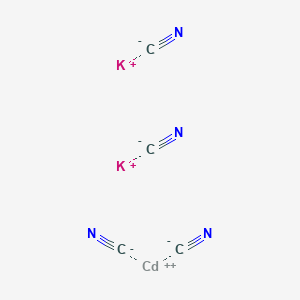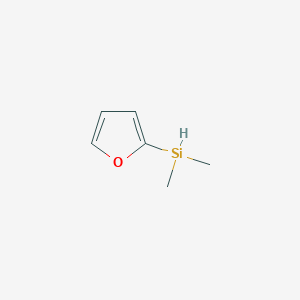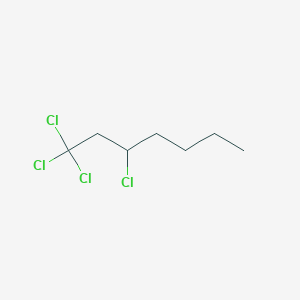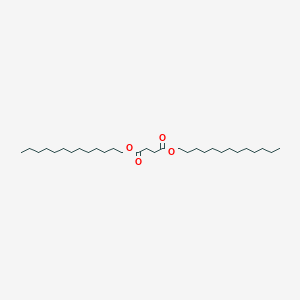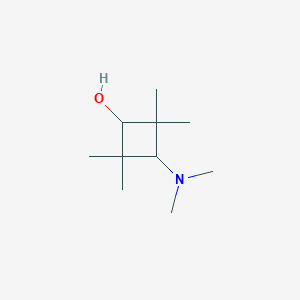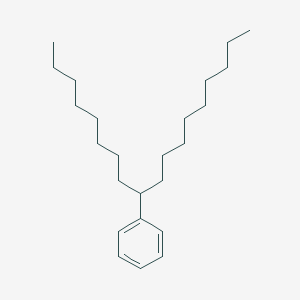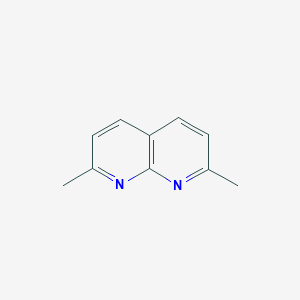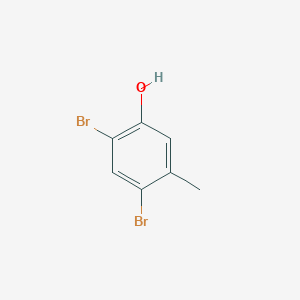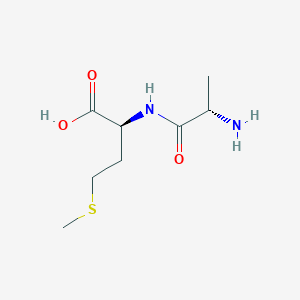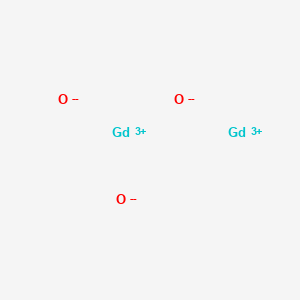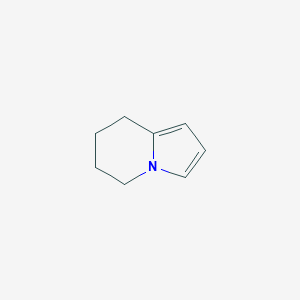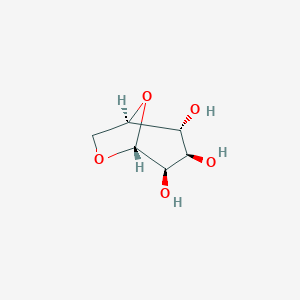
beta-Gulosan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Gulosan is a bicyclic compound with a unique structure that includes three hydroxyl groups and an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Gulosan typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a diol precursor under acidic conditions. The reaction conditions often include the use of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
beta-Gulosan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
Chemistry
In chemistry, beta-Gulosan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of beta-Gulosan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxygen bridge play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]heptane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]octane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.2.1]octane
Uniqueness
beta-Gulosan is unique due to its specific stereochemistry and the presence of an oxygen bridge
特性
CAS番号 |
14274-90-9 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC名 |
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |
InChIキー |
TWNIBLMWSKIRAT-AIECOIEWSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
異性体SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |
正規SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


